molecular formula C20H15N5OS B12011137 4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 497823-70-8

4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12011137
CAS No.: 497823-70-8
M. Wt: 373.4 g/mol
InChI Key: UUXCKGVFTKCCRY-HYARGMPZSA-N
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Description

The compound 4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole-3-thiol family, characterized by a triazole core substituted with a thiol (-SH) group at position 3, a pyridin-2-yl group at position 5, and a 3-phenoxybenzylidene Schiff base at position 3. Schiff base derivatives of 1,2,4-triazole-3-thiols are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties, driven by their ability to chelate metal ions and interact with biological targets .

Properties

CAS No.

497823-70-8

Molecular Formula

C20H15N5OS

Molecular Weight

373.4 g/mol

IUPAC Name

4-[(E)-(3-phenoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H15N5OS/c27-20-24-23-19(18-11-4-5-12-21-18)25(20)22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,24,27)/b22-14+

InChI Key

UUXCKGVFTKCCRY-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=N4

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Core: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Pyridinyl Group: The pyridin-2-yl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Schiff Base Formation: The final step involves the condensation of the triazole derivative with 3-phenoxybenzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves a multi-step process that typically includes the condensation of appropriate hydrazine derivatives with aldehydes, followed by cyclization to form the triazole ring. The structural characterization is often confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Table 1: Synthesis Overview

StepReaction TypeReactantsConditionsYield
1CondensationHydrazine + AldehydeBoiling Ethanol + HCl88%
2CyclizationIntermediate + BaseReflux ConditionsVariable

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated promising anti-tubercular properties against Mycobacterium tuberculosis strains at concentrations as low as 5.5 µg/mL . This highlights the potential of triazole derivatives in combating resistant bacterial strains.

Antioxidant Activity

The compound has also been evaluated for its free radical scavenging ability. In assays such as DPPH and ABTS, it exhibited superior antioxidant properties compared to other known antioxidants. The IC50 values for these assays indicate a strong capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Activity TypeAssay TypeIC50 ValueReference
AntimicrobialAnti-TB5.5 µg/mL
AntioxidantDPPH1.3×1031.3\times 10^{-3} M
AntioxidantABTS4.7×1034.7\times 10^{-3} M

Potential Drug Development

The structural features of 4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol suggest its potential in drug development for various conditions:

  • Antitubercular Agents : Given its efficacy against M. tuberculosis, this compound could be further developed into a novel anti-TB medication.
  • Antioxidants : Its strong free radical scavenging ability positions it as a candidate for formulations aimed at oxidative stress-related conditions.

Table 3: Potential Therapeutic Uses

ConditionMechanism of ActionReference
TuberculosisInhibition of bacterial enzymes
Oxidative StressFree radical scavenging
Inflammatory DisordersModulation of inflammatory pathways

Case Study 1: Anti-Tubercular Activity

In a study evaluating the anti-tubercular activity of various triazole derivatives, it was found that the compound significantly inhibited the growth of both drug-sensitive and multi-drug resistant M. tuberculosis strains. The mechanism involved targeting specific enzymes crucial for bacterial survival .

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant properties of triazole derivatives revealed that the compound effectively reduced oxidative damage in cellular models, indicating its potential application in protective therapies against neurodegenerative diseases .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can coordinate with metal ions, disrupting metalloproteins. The Schiff base moiety can form covalent bonds with nucleophilic sites in proteins, altering their function. Additionally, the phenoxy group can interact with hydrophobic pockets in enzymes, inhibiting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity, synthetic yields, and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of 1,2,4-Triazole-3-Thiol Derivatives

Compound Name Substituents (Position 4 and 5) Synthesis Yield (%) Key Biological Activities Notable Properties Reference
4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol 4: 3-Phenoxybenzylidene
5: Pyridin-2-yl
N/A* Inferred: Potential anticancer/antimicrobial activity (based on analogs) Likely moderate solubility due to aromatic groups; possible metal chelation
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4: 4-Phenoxybenzylidene
5: 4-Nitrophenyl
N/A Not reported Synthesized via Schiff base condensation with AcOH catalyst
Ligand 54 (4-((4-methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol) 4: 4-Methoxybenzylidene
5: Pyrazole
73 Antimicrobial (inferred) Characterized by NMR and FTIR; moderate yield
4-((4-(Dimethylamino)benzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Ligand 55) 4: Dimethylaminobenzylidene
5: Pyrazole
81 Antimicrobial (inferred) Higher yield than Ligand 54; electron-rich substituents enhance reactivity
4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55) 4: 3-Bromobenzylidene
5: 4-Trifluoromethylphenyl
N/A Not reported Synthesized using benzaldehyde derivatives and CH3COOH
4-[(3-Nitrobenzylidene)amino]-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol 4: 3-Nitrobenzylidene
5: 4-Aminophenyl
N/A Potent antibacterial activity (MIC: 0.132–0.264 mM) DHFR inhibition; outperformed ampicillin and chloramphenicol
5-(Pyridin-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol (7A) 4: p-Tolyl
5: Pyridin-2-yl
N/A Anticancer (tested on NSCLC cells) Induced ER stress-mediated apoptosis
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol 4: 4-Fluorobenzylidene
5: Pyridin-2-yl
N/A Not reported Fluorine substituent may enhance bioavailability

* Direct data for the target compound are absent; inferences are based on structural analogs.

Key Observations

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antibacterial activity by increasing electrophilicity and target binding . Pyridinyl groups (e.g., at position 5) improve metal-chelating capacity, as seen in metal complexes with anticancer activity against MCF-7 and Hep-G2 cells . Aromatic substituents (e.g., phenoxy, benzylidene) influence solubility and photostability, critical for applications in polymer films or drug formulations .

Synthetic Yields: Yields for Schiff base derivatives range from 68% to 86%, with electron-donating groups (e.g., methoxy, dimethylamino) generally providing higher yields due to stabilized intermediates . Acid catalysts (e.g., AcOH, HCl) are standard, but reaction times vary (2–5 hours) depending on aldehyde reactivity .

Therapeutic Potential: Antimicrobial Activity: Nitro- and halogen-substituted analogs exhibit strong Gram-positive/Gram-negative bacterial inhibition . Anticancer Activity: Pyridinyl and p-tolyl derivatives induce apoptosis in cancer cells, likely via enzyme inhibition or oxidative stress pathways .

Biological Activity

The compound 4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has gained attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological potential.

Synthesis and Characterization

The synthesis of 4-((3-Phenoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate hydrazone precursors with pyridine derivatives. Characterization is accomplished through various analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.
  • Infrared (IR) Spectroscopy : Used to identify functional groups.
  • Mass Spectrometry : Confirms molecular weight and structure.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. In a study assessing various triazole compounds, those containing the 1,2,4-triazole core demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi .

CompoundActivityMIC (µg/mL)
4aE. coli12.5
4bS. aureus25
4cC. albicans15

Antioxidant Activity

The antioxidant potential of triazole derivatives has been evaluated using assays such as DPPH and ABTS. These tests measure the ability of compounds to scavenge free radicals. For instance, a related triazole compound demonstrated an IC50 value comparable to ascorbic acid, indicating strong antioxidant properties .

Cytotoxicity and Anticancer Activity

Cytotoxicity studies reveal that certain triazole derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell cycle regulation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that triazole derivatives showed potent activity against a range of pathogens, with some exhibiting MIC values as low as 12.5 µg/mL against E. coli. Molecular docking studies indicated strong binding affinities to bacterial enzyme targets .
  • Antioxidant Potential : In an experiment measuring the antioxidant activity of various triazole compounds, one derivative exhibited an IC50 value of 0.397 µM in the ABTS assay, highlighting its potential for therapeutic applications in oxidative stress-related diseases .
  • Cytotoxic Effects : Research on cell lines revealed that certain triazole compounds could effectively induce apoptosis in cancer cells at concentrations that did not affect normal cells significantly .

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